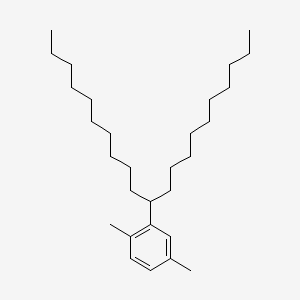
11-(2,5-Xylyl)heneicosane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-(2,5-Xylyl)heneicosane is an organic compound with the molecular formula C29H52. It is also known as 2-(11-Henicosanyl)-1,4-dimethylbenzene. This compound is characterized by a long hydrocarbon chain attached to a benzene ring substituted with two methyl groups at the 2 and 5 positions. It is a member of the alkylbenzene family and is known for its unique structural properties .
Vorbereitungsmethoden
The synthesis of 11-(2,5-Xylyl)heneicosane typically involves a multi-step process. One common method includes the reaction of 2,4-alkaneanedione with 1-bromooctadecane in absolute ethanol, using 18-crown-6 as a catalyst to produce 2-heneicosanone. This intermediate is then reduced using hydrazine hydrate and potassium hydroxide in ethylene glycol to obtain this compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Chemischer Reaktionen
11-(2,5-Xylyl)heneicosane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions typically involve the addition of hydrogen to the benzene ring or the hydrocarbon chain, often using reagents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, where substituents like halogens or nitro groups can be introduced using reagents such as halogens or nitrating agents.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
11-(2,5-Xylyl)heneicosane has several scientific research applications:
Chemistry: It is used as a model compound in studies of alkylbenzene behavior and reactivity.
Biology: Research has explored its role in biological systems, particularly in the study of lipid interactions and membrane dynamics.
Medicine: Its derivatives have been investigated for potential therapeutic applications, including antimicrobial and anticancer activities.
Wirkmechanismus
The mechanism of action of 11-(2,5-Xylyl)heneicosane involves its interaction with molecular targets such as enzymes and receptors. Its long hydrocarbon chain allows it to integrate into lipid bilayers, affecting membrane fluidity and function. The benzene ring can participate in π-π interactions and other non-covalent interactions, influencing the compound’s biological activity. Specific pathways involved depend on the context of its application, such as antimicrobial or anticancer mechanisms .
Vergleich Mit ähnlichen Verbindungen
11-(2,5-Xylyl)heneicosane can be compared with other alkylbenzenes, such as:
Toluene: A simpler alkylbenzene with a single methyl group attached to the benzene ring.
Ethylbenzene: Contains an ethyl group attached to the benzene ring.
n-Heneicosane: A straight-chain hydrocarbon without the benzene ring.
The uniqueness of this compound lies in its combination of a long hydrocarbon chain and a substituted benzene ring, which imparts distinct physical and chemical properties .
Eigenschaften
CAS-Nummer |
55373-91-6 |
|---|---|
Molekularformel |
C29H52 |
Molekulargewicht |
400.7 g/mol |
IUPAC-Name |
2-henicosan-11-yl-1,4-dimethylbenzene |
InChI |
InChI=1S/C29H52/c1-5-7-9-11-13-15-17-19-21-28(29-25-26(3)23-24-27(29)4)22-20-18-16-14-12-10-8-6-2/h23-25,28H,5-22H2,1-4H3 |
InChI-Schlüssel |
XDZKZNNMWLIULQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC(CCCCCCCCCC)C1=C(C=CC(=C1)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















